molecular formula C9H5F3O4 B14022145 2-Formyl-5-(trifluoromethoxy)benzoic acid

2-Formyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B14022145
M. Wt: 234.13 g/mol
InChI Key: VMAZKOTUAFFLFW-UHFFFAOYSA-N
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Description

2-Formyl-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a formyl group (-CHO) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the formylation of 5-(trifluoromethoxy)benzoic acid using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-Carboxy-5-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Hydroxymethyl-5-(trifluoromethoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(trifluoromethoxy)benzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-5-(trifluoromethoxy)benzoic acid is unique due to the combination of the formyl and trifluoromethoxy groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H5F3O4

Molecular Weight

234.13 g/mol

IUPAC Name

2-formyl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)16-6-2-1-5(4-13)7(3-6)8(14)15/h1-4H,(H,14,15)

InChI Key

VMAZKOTUAFFLFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)C=O

Origin of Product

United States

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